molecular formula C27H29NO2 B14682166 2,3-Diphenyl-4'-beta-pyrrolidinoethoxypropiophenone CAS No. 31349-73-2

2,3-Diphenyl-4'-beta-pyrrolidinoethoxypropiophenone

Cat. No.: B14682166
CAS No.: 31349-73-2
M. Wt: 399.5 g/mol
InChI Key: WFSXICXUCQYGCS-UHFFFAOYSA-N
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Description

2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the pyrrolidine moiety: The next step involves the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with pyrrolidine under basic conditions.

    Final modifications:

Industrial Production Methods

Industrial production of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone can be compared with other similar compounds, such as:

    2,3-Diphenyl-4’-beta-pyrrolidinoethoxyacrylophenone: Similar structure but with an acrylophenone moiety.

    2,3-Diphenyl-4’-beta-pyrrolidinoethoxybenzophenone: Similar structure but with a benzophenone moiety.

The uniqueness of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

31349-73-2

Molecular Formula

C27H29NO2

Molecular Weight

399.5 g/mol

IUPAC Name

2,3-diphenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-1-one

InChI

InChI=1S/C27H29NO2/c29-27(24-13-15-25(16-14-24)30-20-19-28-17-7-8-18-28)26(23-11-5-2-6-12-23)21-22-9-3-1-4-10-22/h1-6,9-16,26H,7-8,17-21H2

InChI Key

WFSXICXUCQYGCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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